molecular formula C20H31NO3S B6604944 2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane CAS No. 2763755-15-1

2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane

Cat. No.: B6604944
CAS No.: 2763755-15-1
M. Wt: 365.5 g/mol
InChI Key: VAGOSVOYWFLYLE-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane is a synthetic compound that features a unique bicyclic structure with both sulfonyl and alkoxy substituents. This dual-functional compound is known for its diverse applications in various scientific fields, ranging from chemistry to medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane can be accomplished through several steps:

  • Initial Bicyclo Formation: : The core bicyclic structure is typically formed through a Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions, such as elevated temperatures or the use of a catalyst.

  • Introduction of the Sulfonyl Group: : The sulfonyl group is added via sulfonation, involving the reaction of the intermediate with a sulfonating agent like sulfonyl chloride in the presence of a base.

  • Alkylation to Add the Octyloxy Group: : Finally, the alkylation reaction introduces the octyloxy group, employing an alkyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial-scale production would typically employ a continuous flow process, allowing for the efficient and consistent production of this compound under carefully controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : This compound can undergo oxidation, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl and alkyl groups, allowing for various functionalizations.

Common Reagents and Conditions:
  • Oxidation: : Peroxides or osmium tetroxide are common oxidizing agents used in the presence of acids.

  • Reduction: : Lithium aluminum hydride or other hydride sources can be employed under anhydrous conditions.

  • Substitution: : Reagents like sodium alkoxides or thiols under basic conditions.

Major Products Formed:
  • Oxidation: : Yields carboxylic acids or ketones.

  • Reduction: : Yields thiols or sulfides.

  • Substitution: : Forms a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane is used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is explored for its potential interactions with biological macromolecules, offering insights into protein-ligand interactions.

Medicine: In medicine, it is investigated for its pharmacological properties, potentially offering therapeutic benefits in treating certain conditions.

Industry: In industrial applications, this compound serves as an important reagent in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane interacts with molecular targets through its functional groups. The sulfonyl group, for instance, can form strong interactions with protein active sites, while the octyloxy chain offers hydrophobic interactions, stabilizing the compound-protein complexes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(4-chlorobenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane: : Similar in structure but with a chloro substitution offering different reactivity.

  • 2-(4-methylbenzenesulfonyl)-4-(hexyloxy)-2-azabicyclo[2.1.1]hexane: : Similar but with a shorter alkyl chain, affecting hydrophobic interactions.

Uniqueness: What sets 2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane apart is the combination of its sulfonyl and octyloxy groups, which allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-4-octoxy-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S/c1-3-4-5-6-7-8-13-24-20-14-18(15-20)21(16-20)25(22,23)19-11-9-17(2)10-12-19/h9-12,18H,3-8,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGOSVOYWFLYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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